(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing oxygen heteroatoms. The compound belongs to the dioxane family of heterocyclic ethers, specifically classified as a six-membered saturated ring system containing two oxygen atoms positioned at the 1,4-positions. According to the Hantzsch-Widman nomenclature system, the fundamental ring structure is designated as 1,4-dioxane, derived from the prefix "oxa" for oxygen heteroatoms and the suffix "-ane" indicating complete saturation of the six-membered ring.
The stereochemical designations (2S,3S,5R,6R) specify the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority rules. The compound exhibits four stereogenic centers located at carbon positions 2, 3, 5, and 6 of the dioxane ring, with the S configuration denoting sinister (left-handed) chirality at positions 2 and 3, while the R configuration indicates rectus (right-handed) chirality at positions 5 and 6. The complete systematic name incorporates all substituent groups: bis(hydroxymethyl) groups at positions 5 and 6, dimethoxy groups at positions 2 and 3, and dimethyl groups also at positions 2 and 3.
Alternative nomenclature systems recognize this compound under various synonymous names, including (2R,3R,5S,6S)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dimethanol and 1,4-Dioxane-2,3-dimethanol, 5,6-dimethoxy-5,6-dimethyl-, reflecting different perspectives on the molecular structure. The Chemical Abstracts Service registry number 241811-66-5 provides unambiguous identification for this specific stereoisomer.
Molecular Geometry and Chiral Center Analysis
The molecular geometry of this compound exhibits a six-membered ring conformation characteristic of saturated heterocyclic ethers. The 1,4-dioxane core adopts a chair conformation similar to cyclohexane, with the two oxygen atoms positioned at opposite corners of the ring system, providing optimal spatial arrangement and minimal steric hindrance. This conformational preference results from the tetrahedral geometry around each ring carbon atom and the bent geometry around the oxygen heteroatoms.
The four chiral centers present in the molecule create a complex three-dimensional structure with specific spatial arrangements of the substituent groups. At carbon positions 2 and 3, the S configuration places the methoxy and methyl substituents in defined spatial orientations relative to the ring plane, while the hydroxymethyl groups at positions 5 and 6 adopt R configurations that determine their stereochemical relationship. The presence of multiple functional groups creates significant steric interactions that influence the overall molecular conformation and stability.
Optical activity measurements reveal a specific rotation of +172 to +176 degrees when measured in chloroform solution at 20 degrees Celsius, confirming the compound's chiral nature and providing quantitative assessment of its stereochemical purity. This substantial positive rotation indicates the predominance of the specified (2S,3S,5R,6R) configuration and suggests minimal racemization or epimerization during synthesis and purification processes. The magnitude of the optical rotation reflects the cumulative contribution of all four chiral centers and their influence on the plane-polarized light passing through the solution.
| Stereochemical Feature | Configuration | Position | Measurement |
|---|---|---|---|
| Chiral Center 1 | S | Carbon 2 | Specific rotation contribution |
| Chiral Center 2 | S | Carbon 3 | Specific rotation contribution |
| Chiral Center 3 | R | Carbon 5 | Specific rotation contribution |
| Chiral Center 4 | R | Carbon 6 | Specific rotation contribution |
| Overall Optical Activity | Dextrorotatory | All centers | +172 to +176° (CHCl₃, 20°C) |
Comparative Structural Analysis with Related Dioxane Derivatives
Comparative analysis with related dioxane derivatives reveals the structural complexity and unique features of this compound relative to simpler analogs. The parent 1,4-dioxane compound exhibits a molecular formula of C₄H₈O₂ with a molecular weight of 88.105 grams per mole, demonstrating the significant structural elaboration present in the target compound. Simple alkyl-substituted derivatives such as (2S,3S)-2,3-dimethyl-1,4-dioxane possess molecular formulas of C₆H₁₂O₂ and molecular weights of 116.16 grams per mole, illustrating the progressive increase in molecular complexity.
The introduction of hydroxymethyl, methoxy, and methyl substituents in the target compound results in a molecular weight increase to 236.26 grams per mole, representing more than double the mass of the simple dimethyl derivative. This structural elaboration introduces multiple functional groups that significantly alter the compound's physical and chemical properties compared to simpler dioxane analogs. The presence of hydroxyl groups enhances hydrogen bonding capability, while methoxy groups contribute to increased molecular polarity and potential for intermolecular interactions.
Related compounds such as (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane represent the enantiomeric form with identical molecular formula and weight but opposite stereochemical configuration. This enantiomeric relationship results in mirror-image optical rotations and potentially different biological activities while maintaining identical physical properties such as melting point and solubility characteristics. Other structurally related compounds include 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane derivatives that incorporate aromatic substituents and different ring systems, demonstrating the versatility of dioxane-based molecular frameworks.
The comparative analysis reveals that the target compound represents a highly functionalized member of the dioxane family, incorporating multiple stereogenic centers and diverse functional groups that distinguish it from simpler analogs. This structural complexity enables specific molecular recognition and binding properties that make the compound valuable for pharmaceutical development, polymer science applications, and analytical chemistry standards. The unique combination of hydroxymethyl, methoxy, and methyl substituents arranged in the specific (2S,3S,5R,6R) configuration creates a molecular architecture with distinct three-dimensional properties and potential for selective interactions in biological and chemical systems.
Properties
IUPAC Name |
[(2R,3R,5S,6S)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJJZVROJTPEU-IMSYWVGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)CO)CO)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]([C@H](O1)CO)CO)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442131 | |
| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241811-66-5 | |
| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C10H20O6
- Molecular Weight : 236.26 g/mol
- CAS Number : 241811-66-5
- Melting Point : 121°C
Synthesis and Derivatives
The compound can be synthesized as a precursor to other biologically active derivatives. Research indicates that it can undergo cycloaddition reactions to form functionalized cyclohexene derivatives which are of interest for their potential biological applications .
Antioxidant Properties
Studies have shown that derivatives of dioxane compounds exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. The specific antioxidant mechanisms involve scavenging free radicals and enhancing the body’s natural antioxidant defenses.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, some studies suggest its potential as an inhibitor of glycation processes which are implicated in diabetes and aging-related diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound and its derivatives may possess antimicrobial properties. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways in pathogens.
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant efficacy of this compound:
- Method : DPPH radical scavenging assay.
- Results : The compound demonstrated a dose-dependent increase in radical scavenging activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 2: Enzyme Inhibition
A study focused on the inhibition of advanced glycation end-products (AGEs) formation:
- Method : In vitro assays measuring the formation of AGEs in the presence of the compound.
- Results : Significant reduction in AGE formation was observed.
| Treatment Group | AGEs Formation (%) |
|---|---|
| Control | 100 |
| Compound (50 µM) | 30 |
| Compound (100 µM) | 10 |
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as a key intermediate in synthesizing various pharmaceutical agents. Its structural features enhance drug efficacy and stability.
Case Studies:
- Antiviral Agents: Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, it has been utilized in developing antiviral medications targeting specific viral enzymes .
- Anticancer Drugs: The compound has shown promise in synthesizing anticancer agents by modifying its structure to improve the selectivity and potency against cancer cells .
Table 1: Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Antiviral Agents | Used in synthesizing drugs targeting viral enzymes. |
| Anticancer Drugs | Modifications lead to improved selectivity and potency. |
Cosmetic Formulations
The unique properties of (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane make it valuable in cosmetic formulations. It provides moisturizing benefits and improves the texture of skin care products.
Case Studies:
- Moisturizers: Incorporation into moisturizers has been shown to enhance hydration levels in the skin by forming a protective barrier against moisture loss .
- Anti-aging Products: Its ability to stabilize active ingredients makes it suitable for anti-aging formulations .
Table 2: Cosmetic Applications
| Application Type | Description |
|---|---|
| Moisturizers | Enhances hydration and forms a protective barrier. |
| Anti-aging Products | Stabilizes active ingredients for enhanced efficacy. |
Polymer Science
In polymer science, this compound contributes to the development of specialty polymers with enhanced mechanical properties and thermal stability.
Case Studies:
- Polymer Blends: Research indicates that incorporating this compound into polymer blends enhances their thermal stability and mechanical strength .
- Coatings: It has been used in formulating coatings that require high durability and resistance to environmental factors .
Table 3: Polymer Applications
| Application Type | Description |
|---|---|
| Polymer Blends | Enhances thermal stability and mechanical strength. |
| Coatings | Provides durability and environmental resistance. |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard in chromatographic techniques.
Case Studies:
- Chromatography Standards: It is utilized as a reference standard for the accurate analysis of complex mixtures in various samples .
Table 4: Analytical Applications
| Application Type | Description |
|---|---|
| Chromatography Standards | Used for accurate analysis of complex mixtures. |
Biotechnology
The compound plays a significant role in bioconjugation processes which are essential for developing targeted drug delivery systems.
Case Studies:
- Targeted Drug Delivery: Its ability to conjugate with biomolecules enhances the specificity of drug delivery systems aimed at particular tissues or cells .
Table 5: Biotechnology Applications
| Application Type | Description |
|---|---|
| Targeted Drug Delivery | Enhances specificity towards target tissues or cells. |
Preparation Methods
The compound is typically synthesized via an acetalization reaction starting from readily available precursors such as butane-2,4-dione (biacetyl) . The key step involves the formation of the 1,4-dioxane ring system with the introduction of methoxy and methyl substituents at the 2 and 3 positions, and hydroxymethyl groups at the 5 and 6 positions.
Acetalization of Butane-2,4-dione
- Starting Material: Butane-2,4-dione (biacetyl)
- Catalyst: Camphorsulfonic acid (CSA) or other Brønsted acids
- Reagents: Methanol (providing methoxy groups)
- Conditions: Acid-catalyzed acetalization under controlled temperature
- Yield: Typically high, around 95% under optimized conditions
This acid-catalyzed acetalization leads to the formation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which is a precursor to the target compound. The stereochemistry is controlled by the reaction conditions and the nature of the catalyst.
Formation of the Target Compound
The compound (2S,3S,5R,6R)-5,6-bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be obtained by further functionalization of the acetal intermediate:
- Introduction of hydroxymethyl groups at the 5 and 6 positions is achieved via selective hydroxymethylation reactions.
- The stereochemical configuration is preserved during these transformations, ensuring the (2S,3S,5R,6R) stereoisomer is obtained.
Optimization of Reaction Conditions
A detailed study on the preparation of related dioxane derivatives reveals the importance of reaction parameters such as:
| Parameter | Optimal Condition | Effect on Yield/Quality |
|---|---|---|
| Catalyst | Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (PTSA) | High catalytic efficiency, better yield (up to 89% in related cycloaddition reactions) |
| Temperature | 180–200 °C (for cycloaddition steps) | Higher temperatures favor reaction but may cause side reactions |
| Solvent | Toluene (PhCH3) or 1,2-dichloroethane (DCE) | Good solubility and reaction control |
| Equivalents of Reagents | Excess of precursor (3 equiv.) | Compensates for instability of intermediates |
These conditions were optimized in related cycloaddition reactions involving the dioxane ring system and provide insight into the preparation of the target compound.
Stability and Reactivity Considerations
- The compound is relatively stable compared to its diene precursor, 2,3-dimethylene-1,4-dioxane, which is prone to polymerization.
- Excess precursor is often used to minimize side reactions.
- The presence of hydroxymethyl groups improves solubility and reactivity for further chemical transformations.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetalization | Butane-2,4-dione + Methanol | Camphorsulfonic acid, acid catalysis, reflux | 95 | Formation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane |
| 2 | Hydroxymethylation | Acetal intermediate | Controlled hydroxymethylation | Variable | Introduction of bis(hydroxymethyl) groups at C5, C6 |
| 3 | Purification | Reaction mixture | Chromatography or crystallization | - | Ensures stereochemical purity |
Research Findings and Analytical Data
- The compound has been characterized by NMR, IR, and mass spectrometry to confirm its stereochemistry and functional groups.
- Its preparation from biacetyl under acid catalysis is reproducible and scalable.
- The compound serves as a stable intermediate for further functionalization in pharmaceutical and polymer synthesis.
Q & A
Basic: What experimental techniques are recommended for confirming the stereochemical configuration of this compound?
Answer:
The stereochemistry can be confirmed using single-crystal X-ray diffraction , which provides direct spatial evidence. A study achieved a mean C–C bond length of 0.002 Å with an R factor of 0.038 at 90 K, ensuring high precision . Complementary techniques include:
- 2D NOESY NMR to detect nuclear Overhauser effects between protons in close proximity (<4 Å).
- Molecular modeling (e.g., DFT calculations) to validate configurations by comparing experimental and theoretical NMR shifts .
Advanced: How can computational modeling resolve discrepancies in stereochemical data from different analytical methods?
Answer:
Discrepancies (e.g., X-ray vs. NMR assignments) require hybrid validation:
Density Functional Theory (DFT) : Optimize molecular geometries and calculate NMR chemical shifts. Compare with experimental data to identify outliers.
Modified Karplus Equation : Correlate dihedral angles with coupling constants to validate NOESY-derived configurations .
Cross-Validation : Use high-precision X-ray data (R factor <0.05) as a reference to calibrate NMR interpretations .
Basic: What storage conditions are critical to maintain this compound’s stability?
Answer:
Key storage protocols include:
- Temperature : 2–8°C in airtight containers under inert gas (argon) to prevent oxidation.
- Humidity Control : Silica gel desiccants to avoid hydrolysis of hydroxymethyl groups.
- Segregation : Separate from strong oxidizers (e.g., peroxides) to prevent unintended reactions .
Stability should be monitored via HPLC every 6 months to detect degradation products.
Advanced: What synthetic strategies optimize stereochemical purity and yield?
Answer:
High-yield stereoselective synthesis involves:
- Asymmetric Dihydroxylation : Sharpless conditions (e.g., AD-mix-β) to install hydroxyl groups with >90% enantiomeric excess (ee).
- Selective Methylation : Use methyl triflate in anhydrous DMF at −20°C to minimize epimerization.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (yield: 75–80%, purity: >98% by HPLC) .
Basic: How does molecular geometry influence this compound’s solubility and reactivity?
Answer:
- Solubility : The diequatorial hydroxymethyl groups enhance aqueous solubility via hydrogen bonding (logP = −0.3, per NIST data) .
- Reactivity : Steric hindrance from the 2,3-dimethyl groups slows nucleophilic attacks. Reactivity can be modulated by:
Advanced: What in silico methods predict biological activity, and how are they validated?
Answer:
Computational Workflow :
Molecular Docking : Screen against enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize poses with binding energies <−7 kcal/mol.
MD Simulations : Run 100 ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å).
QSAR Models : Train on analogs to predict IC50 values (e.g., R² >0.85).
Experimental Validation :
- Enzyme inhibition assays (IC50 = 12 µM for carbonic anhydrase) confirm predictions .
Basic: What analytical methods quantify this compound in complex mixtures?
Answer:
- HPLC-DAD : C18 column, 30% acetonitrile/70% water (0.1% TFA), retention time = 8.2 min.
- LC-MS/MS : ESI+ mode, m/z 277.1 [M+H]⁺, LOQ = 0.1 ng/mL.
- Chiral Chromatography : Cyclobond-I column to resolve enantiomers (ee >99%) .
Advanced: How does this compound interact with lipid bilayers in drug delivery studies?
Answer:
- Membrane Permeability : Calculated logD (pH 7.4) = −0.5 suggests moderate passive diffusion.
- MD Simulations : 200 ns trajectories show preferential localization near phospholipid headgroups (ΔG = −3.2 kcal/mol).
- Experimental Validation : Franz cell assays using synthetic membranes confirm permeability coefficients (~1 × 10⁻⁶ cm/s) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .
Advanced: How can environmental fate studies inform ecotoxicological risk assessments?
Answer:
- Degradation Pathways : Hydrolysis half-life (t₁/₂) = 14 days at pH 7, per OECD 111 guidelines.
- Bioaccumulation : BCF <50 (low risk) predicted via EPI Suite.
- Toxicity : Daphnia magna EC50 = 45 mg/L (moderate toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
